An In-Depth Technical Guide to 5-Nitro-1H-imidazole-4-carbaldehyde: Chemical Properties and Synthetic Utility
An In-Depth Technical Guide to 5-Nitro-1H-imidazole-4-carbaldehyde: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1H-imidazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and synthetic organic chemistry. Its unique electronic and structural features, arising from the confluence of an imidazole core, a strongly electron-withdrawing nitro group, and a reactive aldehyde functionality, make it a versatile precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity profile, and applications, with a particular focus on its role in the development of novel therapeutic agents.
Introduction: The Significance of the 5-Nitroimidazole Scaffold
The imidazole ring is a fundamental motif in a vast number of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] When substituted with a nitro group, particularly at the 5-position, the resulting scaffold becomes a well-established pharmacophore, renowned for its efficacy against anaerobic bacteria and protozoa.[2][3] The mechanism of action for many 5-nitroimidazole drugs is believed to involve the reductive activation of the nitro group within the target pathogen, leading to the formation of cytotoxic radical species that induce DNA damage.[3] 5-Nitro-1H-imidazole-4-carbaldehyde serves as a key intermediate, providing a reactive handle for the synthesis of a new generation of agents within this important class of therapeutics.[1][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 5-Nitro-1H-imidazole-4-carbaldehyde is essential for its correct identification, handling, and use in synthesis.
Core Chemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃N₃O₃ | [5][6] |
| Molecular Weight | 141.08 g/mol | [5][6] |
| CAS Number | 81246-34-6 | [5][6] |
| Appearance | Off-white to yellow crystalline solid | |
| Melting Point | 172-177 °C | |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. | [7] |
Spectroscopic Characterization
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¹H NMR: The proton spectrum is expected to show two key signals in the aromatic region: a singlet for the proton at the C-2 position of the imidazole ring and a singlet for the aldehyde proton. The aldehyde proton will be significantly deshielded (downfield shift) due to the electron-withdrawing nature of the adjacent carbonyl group and the nitro-substituted imidazole ring. A broad signal corresponding to the N-H proton may also be observed.
-
¹³C NMR: The carbon spectrum will be characterized by signals for the three imidazole ring carbons and the carbonyl carbon of the aldehyde. The carbonyl carbon is expected to appear significantly downfield. The presence of the nitro group will also influence the chemical shifts of the ring carbons.
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O Stretch (Aldehyde): A strong absorption band is anticipated in the region of 1705-1730 cm⁻¹, characteristic of an aromatic aldehyde.[8]
-
N-O Stretch (Nitro Group): Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group are expected.
-
C-H Stretch (Aldehyde): A distinctive pair of medium-intensity bands may be observed around 2700-2850 cm⁻¹.[8]
-
N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is expected for the N-H bond of the imidazole ring.
-
C=N and C=C Stretching: Absorptions corresponding to the imidazole ring will also be present.
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For 5-Nitro-1H-imidazole-4-carbaldehyde, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 141.08).[5] Common fragmentation patterns may include the loss of the nitro group (NO₂) or the formyl group (CHO).
Chemical Reactivity and Synthetic Transformations
The reactivity of 5-Nitro-1H-imidazole-4-carbaldehyde is dominated by the interplay of its three key components: the aromatic imidazole ring, the electron-withdrawing nitro group, and the electrophilic aldehyde group.
The Influence of the Nitro Group
The nitro group at the 5-position is a powerful electron-withdrawing group. This has two major consequences for the molecule's reactivity:
-
It deactivates the imidazole ring towards electrophilic substitution.
-
It significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[9]
Reactions at the Aldehyde Functionality
The aldehyde group is the most reactive site for synthetic modification.[10] It readily participates in a variety of classical carbonyl reactions:
-
Condensation Reactions: It can be condensed with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones.[4][10] These reactions are fundamental for building larger, more complex molecular structures.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.[8]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride.
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid functionality.
Reactions Involving the Nitro Group
The nitro group can also be a site for chemical transformation, most notably through reduction.
-
Reduction to an Amine: The nitro group can be reduced to an amino group under various conditions (e.g., catalytic hydrogenation, or using reducing metals like tin or iron in acidic media).[8] This transformation is particularly valuable in medicinal chemistry as it allows for the introduction of a new functional group that can be further derivatized, significantly altering the biological activity of the resulting molecule.[4]
Synthetic Protocols and Methodologies
While a specific, detailed, and publicly available synthesis protocol for 5-Nitro-1H-imidazole-4-carbaldehyde is not readily found in the primary literature, its synthesis can be conceptualized through established methods for imidazole functionalization. A plausible synthetic route would involve the formylation of a pre-existing 5-nitroimidazole precursor or the nitration of an appropriate imidazole-4-carbaldehyde derivative.
The synthesis of related imidazole-4-carbaldehydes often involves the oxidation of the corresponding hydroxymethylimidazole.[11] For instance, 1H-imidazole-4-carbaldehyde can be synthesized by the oxidation of 4-(hydroxymethyl)imidazole using manganese dioxide.[11]
A general workflow for such a synthesis is depicted below:
Caption: Generalized workflow for the synthesis of 5-Nitro-1H-imidazole-4-carbaldehyde.
Applications in Medicinal Chemistry and Drug Development
5-Nitro-1H-imidazole-4-carbaldehyde is a valuable building block for the synthesis of novel therapeutic agents. The aldehyde functionality provides a convenient point for derivatization to explore structure-activity relationships (SAR).
The broader class of 5-nitroimidazoles has shown significant therapeutic potential in several areas:
-
Antiprotozoal and Antibacterial Agents: This is the most well-established application, with drugs like metronidazole and secnidazole being widely used.[2] The aldehyde can be used to synthesize derivatives with potentially improved efficacy or a better resistance profile.
-
Anticancer Agents: Some nitroimidazole derivatives have been investigated for their cytotoxic effects against cancer cell lines.[8]
-
Enzyme Inhibition: The imidazole scaffold is known to interact with various enzymes. For instance, a related compound, 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde, has been identified as an inhibitor of cytochrome P450 enzymes.[8]
A logical workflow for utilizing this compound in a drug discovery program is outlined below:
Caption: Workflow for the use of 5-Nitro-1H-imidazole-4-carbaldehyde in drug discovery.
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are paramount when handling 5-Nitro-1H-imidazole-4-carbaldehyde.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents and strong acids.
-
Toxicity: While specific toxicity data for this compound is limited, nitroaromatic compounds should generally be handled with care due to potential health risks.
Conclusion
5-Nitro-1H-imidazole-4-carbaldehyde is a highly functionalized and versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique combination of a biologically active 5-nitroimidazole core and a synthetically tractable aldehyde group makes it an invaluable precursor for the development of new therapeutic agents and other complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and spectroscopic characteristics, as detailed in this guide, is crucial for unlocking its full potential in research and development.
References
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